molecular formula C8H5F2NO B1418495 2-(2,5-Difluorophenyl)-2-hydroxyacetonitrile CAS No. 1155082-23-7

2-(2,5-Difluorophenyl)-2-hydroxyacetonitrile

Cat. No. B1418495
CAS RN: 1155082-23-7
M. Wt: 169.13 g/mol
InChI Key: TYDCXXJFXNZRRL-UHFFFAOYSA-N
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Description

The compound “2-(2,5-Difluorophenyl)-2-hydroxyacetonitrile” likely contains a phenyl ring with two fluorine atoms attached at the 2nd and 5th positions. The “2-hydroxyacetonitrile” part suggests the presence of a hydroxyl (-OH) and a nitrile (-CN) group .


Molecular Structure Analysis

The molecular structure of a compound like “this compound” would likely be determined using spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of a compound like “this compound” would depend on the functional groups present in the molecule. For instance, the nitrile group might undergo hydrolysis, reduction, or other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and stability would be determined experimentally. These properties can be influenced by factors like the presence of polar groups, the size and shape of the molecule, and the presence of aromatic systems .

Scientific Research Applications

1. Astrophysical Applications

Hydroxyacetonitrile, a compound structurally related to 2-(2,5-Difluorophenyl)-2-hydroxyacetonitrile, has been studied as a precursor for various molecules in astrophysical conditions. It was found that under the influence of UV photons, hydroxyacetonitrile can lead to the formation of several compounds such as formylcyanide, ketenimine, formaldehyde, hydrogen cyanide, carbon monoxyde, and carbon dioxide. This indicates its potential role in the formation and transformation of complex molecules in interstellar environments, potentially contributing to the understanding of molecular complexity in space (Danger et al., 2013).

2. Chemistry and Material Science

The chemical reactivity and transformation of compounds structurally similar to this compound have been explored in various studies, indicating its potential application in synthesizing new materials and chemicals:

  • Lipase-catalyzed transesterification of hydroxyacetonitrile derivatives has been used to synthesize optically pure compounds, indicating its utility in creating substances with specific optical properties (Sakai et al., 2000).
  • A study on the synthesis and characterization of a new soluble conducting polymer from a derivative of hydroxyacetonitrile suggests its potential use in developing electrochromic devices and conducting materials (Sahin et al., 2006).
  • The role of hydroxyacetonitrile in nonfullerene polymer solar cells, providing insights into its possible use in enhancing the efficiency of solar energy devices, was highlighted in a study (Wang et al., 2018).

3. Synthesis and Structural Analysis

Various studies have been conducted to understand the synthesis mechanisms and structural aspects of compounds related to this compound, providing valuable insights into its reactivity and potential applications in synthetic chemistry:

  • The synthesis of trifluoroacetonitrile precursors and their application in the synthesis of oxadiazoles has been reported, suggesting its utility in organic synthesis and pharmaceutical applications (Lin et al., 2022).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s a drug, the mechanism of action would describe how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with a compound like “2-(2,5-Difluorophenyl)-2-hydroxyacetonitrile” would be determined through toxicological studies. This information is typically summarized in a material safety data sheet (MSDS) .

Future Directions

The future directions for a compound like “2-(2,5-Difluorophenyl)-2-hydroxyacetonitrile” would depend on its potential applications. For instance, if it shows promising biological activity, future research might focus on optimizing its structure for better efficacy or lower toxicity .

properties

IUPAC Name

2-(2,5-difluorophenyl)-2-hydroxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDCXXJFXNZRRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(C#N)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1155082-23-7
Record name 2-(2,5-difluorophenyl)-2-hydroxyacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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